4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one
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Overview
Description
4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one is an organic compound with the molecular formula C7H12O5. It is a cyclic carbonate derivative, often used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one typically involves the reaction of ethylene carbonate with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and maintains the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-Methoxyethoxymethyl chloride
Uniqueness
4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one is unique due to its cyclic carbonate structure, which imparts specific reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
167951-82-8 |
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Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(2-methoxyethoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O5/c1-9-2-3-10-4-6-5-11-7(8)12-6/h6H,2-5H2,1H3 |
InChI Key |
JQQVIHDQCWVVJL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1COC(=O)O1 |
Origin of Product |
United States |
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